molecular formula C20H22N2O4 B250768 N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B250768
M. Wt: 354.4 g/mol
InChI Key: JPPXCGNVBXPALG-UHFFFAOYSA-N
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Description

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been evaluated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The D3 receptor is primarily located in the mesolimbic pathway, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. This compound has been shown to have minimal effects on locomotor activity, suggesting that it does not produce sedative effects.

Advantages and Limitations for Lab Experiments

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in animal models, and its effects have been well characterized. However, its potential therapeutic applications in humans have not been fully explored. Additionally, the selectivity of this compound for the D3 receptor may limit its usefulness in certain applications.

Future Directions

There are several future directions for the study of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential area of research is the development of more selective D3 receptor antagonists. Another potential area of research is the evaluation of this compound in human clinical trials for the treatment of various neurological and psychiatric disorders. Additionally, the potential use of this compound in the treatment of drug addiction warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-7-19(23)21-15-5-4-6-16(13-15)22-20(24)14-8-9-17-18(12-14)26-11-10-25-17/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,21,23)(H,22,24)

InChI Key

JPPXCGNVBXPALG-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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